molecular formula C15H16N2O2S B12168573 2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

Cat. No.: B12168573
M. Wt: 288.4 g/mol
InChI Key: FBFJALTXIRQRKY-UHFFFAOYSA-N
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Description

2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, followed by the introduction of the acetyl and amino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse thienoquinoline derivatives.

Scientific Research Applications

2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienoquinoline derivatives with different substituents. Examples include:

  • 2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
  • 2-acetyl-3-amino-7,7-dimethylthieno[2,3-b]quinoline

Uniqueness

The uniqueness of 2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one lies in its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

2-acetyl-3-amino-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one

InChI

InChI=1S/C15H16N2O2S/c1-7(18)13-12(16)9-4-8-10(17-14(9)20-13)5-15(2,3)6-11(8)19/h4H,5-6,16H2,1-3H3

InChI Key

FBFJALTXIRQRKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC3=C(CC(CC3=O)(C)C)N=C2S1)N

Origin of Product

United States

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